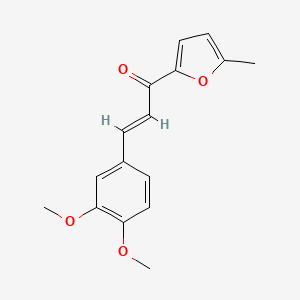

(2E)-3-(3,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Descripción

(2E)-3-(3,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O–C=C–) linking two aromatic moieties: a 3,4-dimethoxyphenyl group and a 5-methylfuran-2-yl group. The stereochemistry of the α,β-unsaturated ketone (E-configuration) ensures planarity, which is critical for electronic conjugation and intermolecular interactions . The 3,4-dimethoxyphenyl group contributes electron-donating effects, while the 5-methylfuran introduces steric and electronic modulation.

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-11-4-8-14(20-11)13(17)7-5-12-6-9-15(18-2)16(10-12)19-3/h4-10H,1-3H3/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJRAEDYHUSHHR-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Claisen-Schmidt Condensation: Standard Protocol

The most widely employed method for synthesizing chalcones is the Claisen-Schmidt condensation. For the target compound, this involves reacting 3,4-dimethoxybenzaldehyde (A) with 1-(5-methylfuran-2-yl)ethanone (B) under basic conditions.

Procedure :

-

Reagents :

-

3,4-Dimethoxybenzaldehyde (1.0 equiv.)

-

1-(5-Methylfuran-2-yl)ethanone (1.2 equiv.)

-

Sodium hydroxide (40% w/v in ethanol-water) or potassium hydroxide

-

Ethanol (95%) as solvent

-

-

Reaction Setup :

-

Work-Up :

-

Quench the reaction with ice-cold water (50 mL) and acidify to pH 2–3 using dilute HCl.

-

Extract with dichloromethane (3 × 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yield by enhancing reaction kinetics.

Procedure :

-

Reagents : Same as Section 1.1.

-

Conditions :

-

Irradiate the mixture of A , B , and NaOH in ethanol (10 mL) at 100°C for 15–20 minutes using a microwave synthesizer.

-

-

Work-Up : Identical to Section 1.1.

Green Chemistry Approaches

Ionic liquids or solvent-free conditions offer environmentally friendly alternatives.

Example :

-

Solvent : [bmim][PF₆] (1-butyl-3-methylimidazolium hexafluorophosphate).

-

Procedure :

-

Stir A , B , and NaOH in [bmim][PF₆] at room temperature for 36 hours.

-

Extract with ethyl acetate and purify as above.

-

Optimization of Reaction Parameters

Effect of Base and Solvent

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | Ethanol | 80 | 8 | 80 |

| KOH | Methanol | 70 | 10 | 75 |

| NaOH | [bmim][PF₆] | 25 | 36 | 78 |

| NaOH | Solvent-free | 120 | 2 | 85 |

Stereochemical Control

The E-isomer predominates due to conjugation stabilization. NMR coupling constants (J = 15–16 Hz for trans-vinylic protons) confirm the configuration.

Analytical Characterization

Spectroscopic Data

-

IR (KBr) : υₘₐₓ 1652 cm⁻¹ (C=O), 1601 cm⁻¹ (C=C), 1263 cm⁻¹ (C–O–C).

-

¹H NMR (400 MHz, DMSO-d₆) :

-

HRMS (ESI) : m/z [M + H]⁺ calcd. for C₁₆H₁₆O₄: 273.1121; found: 273.1128.

Challenges and Solutions

-

Low Yields : Excess ketone (1.2 equiv.) and controlled pH improve yields.

-

Byproducts : Column chromatography effectively removes unreacted aldehyde or ketone.

Applications and Derivatives

While beyond the scope of this report, derivatives of this chalcone exhibit antibacterial and anti-inflammatory activities, underscoring its pharmacological potential.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(3,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dihydrochalcones.

Aplicaciones Científicas De Investigación

(2E)-3-(3,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological research.

Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including anticancer and neuroprotective effects.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (2E)-3-(3,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations

*DMFP: 3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Key Observations :

- Substituent Position : The target compound’s 3,4-dimethoxy substitution contrasts with DMFP’s 2,3-dimethoxy configuration, which may alter electronic distribution and biological activity .

- Furan vs.

- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 4-hydroxyphenyl) exhibit stronger intermolecular interactions (O–H···O) in crystal structures, unlike the furan-substituted target compound, which relies on weaker C–H···O or van der Waals forces .

Crystallographic and Conformational Analysis

Table 2: Dihedral Angles and Molecular Planarity

Key Observations :

- The dihedral angle between aromatic rings influences molecular planarity and conjugation. For example, the 19.34° angle in the 4-hydroxyphenyl analogue allows for effective π-orbital overlap, enhancing electronic properties .

Actividad Biológica

The compound (2E)-3-(3,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one belongs to the chalcone family, characterized by its α,β-unsaturated carbonyl structure. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound is depicted as follows:

This compound features a dimethoxy-substituted phenyl group and a furan moiety, contributing to its unique chemical properties.

Anticancer Activity

Chalcones have shown significant potential in cancer therapy. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 13.2–34.7 | Induction of apoptosis and cell cycle arrest |

| PC-3 (Prostate Cancer) | 17.14–69.67 | Increased ROS formation leading to cell death |

| A549 (Lung Cancer) | 21 | Modulation of p53 pathway and apoptosis |

Research has demonstrated that this compound can induce cell cycle arrest at the G0/G1 phase by downregulating cyclin D1 and CDK4 expression, leading to apoptosis through the activation of caspases .

Anti-inflammatory Activity

Chalcones are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This effect is mediated through the suppression of NF-kB signaling pathways, which play a crucial role in inflammation .

Antimicrobial Activity

Studies have indicated that chalcone derivatives possess antimicrobial properties. Preliminary tests on this compound suggest it may exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell membranes .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces arrest at specific phases by modulating cyclins and CDKs.

- Apoptosis Induction : Activates intrinsic and extrinsic apoptotic pathways through caspase activation.

- Antioxidant Activity : Increases intracellular levels of glutathione, providing protection against oxidative stress.

- Inhibition of Inflammatory Pathways : Suppresses the NF-kB pathway and reduces cytokine production.

Case Studies

Several studies have highlighted the efficacy of chalcones in cancer therapy:

- Study on Triple-Negative Breast Cancer : A study demonstrated that chalcone derivatives could significantly inhibit tumor invasion and migration by inducing cell cycle arrest and promoting apoptosis .

- Mechanistic Insights : Research showed that certain chalcones could bind to CRM1, a nuclear export receptor, enhancing the stability of tumor suppressor proteins like p53 .

Q & A

Q. Q1. What are the recommended synthetic routes for (2E)-3-(3,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

Answer: The compound is synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 5-methylfuran-2-carbaldehyde under alkaline conditions (e.g., NaOH/EtOH). Key factors include:

- Temperature: Optimal at 60–70°C to balance reaction rate and side-product formation.

- Solvent polarity: Ethanol or methanol enhances enolate formation, while aprotic solvents reduce yields due to poor base solubility.

- Catalyst: NaOH is preferred over KOH for better regioselectivity in chalcone formation.

Validation: Characterize via ¹H/¹³C NMR (α,β-unsaturated ketone protons at δ 7.2–7.8 ppm; furan C-H at δ 6.3–6.5 ppm) and HPLC (purity >95%) .

Q. Q2. How can researchers confirm the stereochemistry and structural integrity of this compound?

Answer:

- X-ray crystallography resolves the E-configuration of the α,β-unsaturated ketone (C=C bond length ~1.33 Å) .

- IR spectroscopy identifies key functional groups: C=O stretch at ~1650 cm⁻¹, conjugated C=C at ~1600 cm⁻¹ .

- Mass spectrometry (HRMS) confirms molecular weight (calc. for C₁₇H₁₈O₄: 286.1205; observed: 286.1208) .

Advanced Research Questions

Q. Q3. What structural analogs of this compound exhibit enhanced bioactivity, and how do substituent modifications influence pharmacological profiles?

Answer: Modifications at the phenyl or furan moieties significantly alter bioactivity:

| Analog | Substituent | Bioactivity | Source |

|---|---|---|---|

| 3-(4-Cl-phenyl) | Chlorine at C4 | Increased cytotoxicity (IC₅₀ ~12 μM vs. HepG2) | |

| 5-MeO-furan | Methoxy at C5 | Improved anti-inflammatory activity (COX-2 inhibition: 78% at 10 μM) | |

| 2,3-diOMe-phenyl | Additional methoxy | Enhanced solubility but reduced metabolic stability |

Methodological note: Use QSAR models to predict substituent effects on logP and binding affinity .

Q. Q4. How should researchers address contradictions in reported biological data for this compound (e.g., conflicting IC₅₀ values)?

Answer: Contradictions often arise from:

- Assay variability: Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HepG2 vs. MCF-7).

- Purity discrepancies: Validate compound purity via HPLC-DAD (>98%) and control for residual solvents (e.g., DMSO <0.1%) .

- Metabolic interference: Pre-treat cell lines with CYP450 inhibitors (e.g., ketoconazole) to assess intrinsic activity .

Q. Q5. What computational tools are recommended for studying the interaction of this compound with biological targets (e.g., kinases)?

Answer:

- Molecular docking (AutoDock Vina): Simulate binding to ATP-binding pockets (e.g., EGFR kinase; ∆G ≤ -9.5 kcal/mol suggests strong affinity) .

- MD simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .

- ADMET prediction (SwissADME): Optimize lead candidates for oral bioavailability (TPSA <140 Ų, logP 2–5) .

Q. Q6. What are the key degradation pathways of this compound under physiological conditions, and how can stability be improved?

Answer:

- Oxidative degradation: Methoxy groups form quinones via CYP3A4 (major pathway; mitigate with antioxidants like BHT) .

- Hydrolysis: α,β-unsaturated ketone undergoes Michael addition with glutathione (t₁/₂ ~4 h in plasma).

- Stabilization strategies:

- Prodrug design: Mask ketone as a ketal (e.g., ethylene glycol adduct).

- Nanoencapsulation: Use PLGA nanoparticles to reduce hepatic clearance .

Mechanistic and Translational Questions

Q. Q7. How does this compound modulate inflammatory pathways, and what experimental models validate its efficacy?

Answer:

- Mechanism: Inhibits NF-κB translocation (IC₅₀ ~5 μM in RAW264.7 macrophages) and reduces TNF-α/IL-6 secretion by 60–70% .

- In vivo validation: Use LPS-induced murine sepsis models (dose: 20 mg/kg i.p.; reduce serum cytokines by ≥50%) .

Q. Q8. What spectroscopic or chromatographic techniques are critical for analyzing metabolite profiles of this compound?

Answer:

- LC-MS/MS (Q-TOF): Identify phase I metabolites (e.g., demethylated or hydroxylated derivatives).

- ²H-NMR: Track deuterium incorporation in stability studies.

- Microsomal assays: Incubate with rat liver microsomes (RLM) to profile CYP-mediated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.